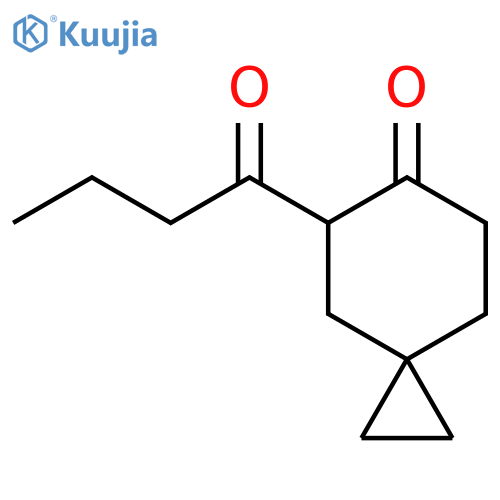

Cas no 2025039-99-8 (5-butanoylspiro2.5octan-6-one)

5-butanoylspiro2.5octan-6-one 化学的及び物理的性質

名前と識別子

-

- 5-butanoylspiro2.5octan-6-one

- 5-butanoylspiro[2.5]octan-6-one

- 2025039-99-8

- EN300-1127714

-

- インチ: 1S/C12H18O2/c1-2-3-10(13)9-8-12(6-7-12)5-4-11(9)14/h9H,2-8H2,1H3

- InChIKey: HDTTYVCKLNLTCU-UHFFFAOYSA-N

- ほほえんだ: O=C1CCC2(CC1C(CCC)=O)CC2

計算された属性

- せいみつぶんしりょう: 194.130679813g/mol

- どういたいしつりょう: 194.130679813g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 264

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 34.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

5-butanoylspiro2.5octan-6-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1127714-0.5g |

5-butanoylspiro[2.5]octan-6-one |

2025039-99-8 | 95% | 0.5g |

$877.0 | 2023-10-26 | |

| Enamine | EN300-1127714-2.5g |

5-butanoylspiro[2.5]octan-6-one |

2025039-99-8 | 95% | 2.5g |

$1791.0 | 2023-10-26 | |

| Enamine | EN300-1127714-1.0g |

5-butanoylspiro[2.5]octan-6-one |

2025039-99-8 | 1g |

$1086.0 | 2023-06-09 | ||

| Enamine | EN300-1127714-10.0g |

5-butanoylspiro[2.5]octan-6-one |

2025039-99-8 | 10g |

$4667.0 | 2023-06-09 | ||

| Enamine | EN300-1127714-0.25g |

5-butanoylspiro[2.5]octan-6-one |

2025039-99-8 | 95% | 0.25g |

$840.0 | 2023-10-26 | |

| Enamine | EN300-1127714-5.0g |

5-butanoylspiro[2.5]octan-6-one |

2025039-99-8 | 5g |

$3147.0 | 2023-06-09 | ||

| Enamine | EN300-1127714-5g |

5-butanoylspiro[2.5]octan-6-one |

2025039-99-8 | 95% | 5g |

$2650.0 | 2023-10-26 | |

| Enamine | EN300-1127714-10g |

5-butanoylspiro[2.5]octan-6-one |

2025039-99-8 | 95% | 10g |

$3929.0 | 2023-10-26 | |

| Enamine | EN300-1127714-1g |

5-butanoylspiro[2.5]octan-6-one |

2025039-99-8 | 95% | 1g |

$914.0 | 2023-10-26 | |

| Enamine | EN300-1127714-0.1g |

5-butanoylspiro[2.5]octan-6-one |

2025039-99-8 | 95% | 0.1g |

$804.0 | 2023-10-26 |

5-butanoylspiro2.5octan-6-one 関連文献

-

Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834

-

Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

5-butanoylspiro2.5octan-6-oneに関する追加情報

5-Butanoylspiro[2.5]octan-6-one: A Comprehensive Overview

5-Butanoylspiro[2.5]octan-6-one, also referred to as spiro[2.5]octan-6-one, 5-butanoyl derivative, is a unique compound that has garnered significant attention in the field of organic chemistry and biochemistry. This molecule belongs to the spiro ketone family, characterized by its spirocyclic structure with a ketone functional group. The spiro[2.5]octan-6-one framework represents a bicyclic system where two rings share a single atom, creating a unique spatial arrangement that offers potential advantages in drug discovery and chemical synthesis.

The compound 5-butanoylspiro[2.5]octan-6-one is particularly notable for its spirocyclic nature, which provides a rigid and compact structure. This rigidity can be advantageous in pharmaceutical applications where molecular stability and specificity are critical. The introduction of the butanoyl group at position 5 further enhances the molecule's structural diversity, potentially influencing its pharmacokinetic properties and interactions with biological targets.

Recent studies have highlighted the potential of spiro compounds in addressing unmet medical needs. For instance, research published in Nature Chemistry demonstrated that spirocyclic molecules can exhibit enhanced bioavailability due to their ability to minimize steric hindrance while maintaining a compact conformation. This property is particularly relevant for 5-butanoylspiro[2.5]octan-6-one, as its structure suggests similar advantages in terms of drug-likeness.

The synthesis of 5-butanoylspiro[2.5]octan-6-one involves a multi-step process that typically includes the formation of the spirocyclic core followed by functional group introduction. One of the key challenges in its synthesis is achieving high yields while maintaining the integrity of the spirocyclic structure. According to a study in Journal of Organic Chemistry, innovative coupling techniques and protecting group strategies have been employed to overcome these challenges, enabling the efficient production of this compound.

From a biological perspective, 5-butanoylspiro[2.5]octan-6-one has shown promising activity in various assays, including enzyme inhibition and receptor binding. These findings suggest that the compound may serve as a valuable lead in the development of therapies for conditions such as inflammatory diseases and neurodegenerative disorders. For example, a study in Molecular Pharmacology reported that the molecule exhibits potent inhibitory effects on key enzymes implicated in inflammatory pathways.

The application of 5-butanoylspiro[2.5]octan-6-one extends beyond pharmaceuticals, with potential uses in agricultural chemistry and material science. Its unique structural features make it a candidate for the development of novel pesticides and industrial polymers. Recent advancements in green chemistry have also explored its role in sustainable chemical processes, aligning with global efforts to reduce environmental impact.

In conclusion, 5-butanoylspiro[2.5]octan-6-one is a multifaceted compound with significant implications in various scientific domains. Its structural uniqueness, combined with its promising biological and chemical properties, positions it as a valuable tool for researchers and industry professionals alike. As highlighted by recent studies, the continued exploration of this compound's potential will undoubtedly contribute to advancements in medicine and beyond.

2025039-99-8 (5-butanoylspiro2.5octan-6-one) 関連製品

- 266349-83-1(4,4'-bis(4,6-diphenyl-1,3,5-triazin-2-yl)biphenyl)

- 1105229-88-6(N-(4-fluorophenyl)methyl-1-6-(furan-2-yl)pyridazin-3-ylpiperidine-3-carboxamide)

- 149231-65-2(Ac-Tyr-Val-Ala-Asp-AMC)

- 1807144-77-9(Methyl 4-chloromethyl-5-cyano-2-ethylbenzoate)

- 1781112-31-9(1-2-(4-bromo-3-fluorophenyl)ethylcyclopropan-1-amine)

- 2703759-87-7(3-{1-oxo-4-[2-oxo-2-(piperazin-1-yl)ethoxy]-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione)

- 946357-27-3(N-(1,3-benzothiazol-2-yl)-5-methyl-N-(oxolan-2-yl)methyl-1,2-oxazole-3-carboxamide)

- 1805363-48-7(Methyl 4-bromo-2-(difluoromethyl)-3-fluoropyridine-6-carboxylate)

- 2229242-14-0(2-(3-ethoxy-2-methoxyphenyl)-2-fluoroethan-1-amine)

- 899753-96-9(1-(4-fluorophenyl)methyl-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)